molecular formula C19H27NO2 B344084 2-oxo-N-phenylcyclododecanecarboxamide

2-oxo-N-phenylcyclododecanecarboxamide

Cat. No.: B344084
M. Wt: 301.4 g/mol
InChI Key: DYYACTDVIFENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-phenylcyclododecanecarboxamide is a carboxamide derivative featuring a 12-membered cyclododecane ring substituted with a ketone group at the 2-position and an N-phenylcarboxamide moiety. The cyclododecane ring confers unique conformational flexibility due to its large size, which may influence solubility, melting point, and intermolecular interactions compared to smaller cyclic analogs.

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

2-oxo-N-phenylcyclododecane-1-carboxamide

InChI

InChI=1S/C19H27NO2/c21-18-15-11-6-4-2-1-3-5-10-14-17(18)19(22)20-16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2,(H,20,22)

InChI Key

DYYACTDVIFENGZ-UHFFFAOYSA-N

SMILES

C1CCCCCC(=O)C(CCCC1)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ring Size: The cyclododecane ring in the target compound introduces greater conformational flexibility compared to rigid cyclohexyl or tetracyclic systems.
  • Synthesis : Cyclododecane derivatives often require specialized cyclization methods (e.g., ring-closing metathesis), whereas cyclohexyl analogs are synthesized via straightforward condensation or acetylation . The tetracyclic compound in faced challenges in α-ketocarbene insertion, highlighting the complexity of multi-ring systems.

Physical Properties and Intermolecular Interactions

Compound Name Melting Point (K) Solubility Trends Hydrogen Bonding Crystal Packing
2-oxo-N-phenylcyclododecanecarboxamide Not reported Likely low (hydrophobic ring) Expected N–H⋯O interactions Potential disordered packing due to ring flexibility
N-Cyclohexyl-2-oxo-2-phenylacetamide 384–385 Moderate in polar solvents 1D chains via N–H⋯O (torsion angle −129.9°) Tight packing due to small ring size
2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide Not reported Lower than non-chlorinated Substituent-dependent N–H⋯O/Cl⋯H Chlorine enhances dipole interactions

Key Observations :

  • Hydrogen Bonding : All compounds exhibit N–H⋯O hydrogen bonding, but the cyclododecane’s flexibility in the target compound may disrupt regular 1D chain formation seen in cyclohexyl analogs .

Reactivity and Stability

  • Thermal Stability : Smaller rings (e.g., cyclohexyl in ) with efficient packing likely exhibit higher thermal stability than the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.